molecular formula C6H6Cl2N2O2 B2466952 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride CAS No. 2247103-38-2

4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2466952
CAS No.: 2247103-38-2
M. Wt: 209.03
InChI Key: JCSDLFQMSDAFTQ-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C6H5ClN2O2·HCl and a molecular weight of 209.03 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride typically involves the chlorination of 4-Amino-2-chloropyridine followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Chemistry: 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more versatile in various research and industrial applications .

Properties

IUPAC Name

4-amino-3-chloropyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-3(8)1-2-9-5(4)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDLFQMSDAFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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